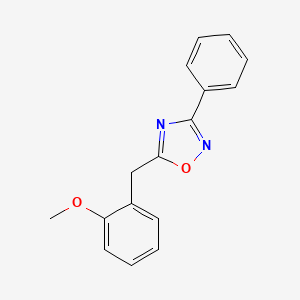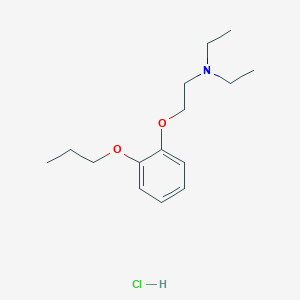
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide
Übersicht
Beschreibung
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide, also known as IDPN, is a synthetic compound that has been studied for its potential applications in scientific research. IDPN has been shown to have effects on the nervous system and may be useful in studying neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide is not fully understood, but it is believed to involve the disruption of microtubules in neurons. This disruption leads to the degeneration of neurons in the vestibular system, but may also have protective effects on neurons in other areas of the brain.
Biochemical and Physiological Effects:
This compound has been shown to have effects on the levels of neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to induce oxidative stress and inflammation in the brain. These effects may be related to the neurotoxic and neuroprotective properties of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide has several advantages for use in lab experiments, including its ability to induce degeneration and protection of neurons in different areas of the brain. However, there are also limitations to its use, including the potential for toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide. One area of interest is the development of drugs that can mimic the neuroprotective effects of this compound, which may have applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on different areas of the brain.
Wissenschaftliche Forschungsanwendungen
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide has been used in scientific research to study the effects of neurotoxicity and neuroprotection. It has been shown to induce degeneration of neurons in the vestibular system, which can be used to study the mechanisms of neurodegeneration in diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been shown to have protective effects on neurons in the hippocampus, which may have implications for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-13(18)16-10-5-6-11-12(7-10)15(20)17(14(11)19)8-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJINURDMBOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(4-chloro-2-isopropyl-5-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399517.png)
![2-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4399521.png)
![N-(4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B4399529.png)


![4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4399561.png)
![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4399564.png)

![methyl N-ethyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4399571.png)

![2-[(dicyclohexylamino)carbonyl]phenyl acetate](/img/structure/B4399585.png)
